1,5-Dioxa-9-azaspiro[5.5]undecane
Overview
Description
1,5-Dioxa-9-azaspiro[5.5]undecane: is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dioxa-9-azaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities for research and industrial use .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dioxa-9-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, 1,5-Dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology and Medicine: In biology and medicine, this compound has shown potential as a scaffold for drug development. It has been studied for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 1,5-Dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, making it a promising target for the development of new antituberculosis drugs .
Comparison with Similar Compounds
1,3-Dioxane: A six-membered ring compound with two oxygen atoms.
1,3-Dithiane: A six-membered ring compound with two sulfur atoms.
1,3-Oxathiane: A six-membered ring compound with one oxygen and one sulfur atom.
Uniqueness: 1,5-Dioxa-9-azaspiro[5.5]undecane is unique due to its spirocyclic structure that incorporates both oxygen and nitrogen atoms. This combination of heteroatoms within a spirocyclic framework imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGLEEFGEZLSAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371920 | |
Record name | 1,5-dioxa-9-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180-94-9 | |
Record name | 1,5-dioxa-9-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dioxa-9-azaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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